Piperidin-3-ylmethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

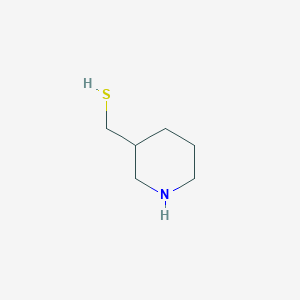

Piperidin-3-ylmethanethiol is a sulfur-containing piperidine derivative characterized by a thiol (-SH) group attached to the 3-position of the piperidine ring. Its stereochemistry and thiol reactivity make it a versatile building block for drug design.

Preparation Methods

Nucleophilic Substitution of 3-Halopiperidine Derivatives

A widely reported method involves the displacement of a halogen atom at the 3-position of piperidine using sulfur nucleophiles. For example, 3-bromopiperidine reacts with sodium hydrosulfide (NaSH) or thiourea under reflux conditions to yield piperidin-3-ylmethanethiol .

Typical Procedure :

-

Starting Material : 3-Bromopiperidine (1.0 equiv)

-

Reagents : NaSH (1.2 equiv) or thiourea (1.5 equiv)

-

Solvent : Ethanol or DMF

-

Conditions : Reflux at 80–100°C for 6–12 hours

-

Workup : Acidification with HCl, extraction with ethyl acetate

This method is favored for its simplicity but requires careful handling of volatile thiol byproducts.

Diazotization-Thiolation of 3-Aminopiperidine

3-Aminopiperidine serves as a precursor for introducing the thiol group via diazotization. The amine is converted to a diazonium salt, which is subsequently treated with hydrogen sulfide (H₂S) or thiourea .

Key Steps :

-

Diazotization : 3-Aminopiperidine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium intermediate.

-

Thiolation : The intermediate reacts with H₂S gas or thiourea in aqueous medium.

-

Isolation : Neutralization with NaOH, followed by solvent extraction.

Yield : 50–65% (lower due to intermediate instability) .

Reduction of Disulfide Intermediates

Disulfide-linked piperidine derivatives can be reduced to thiols using agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄). For instance, 3-(methyldisulfanyl)piperidine is reduced to this compound under inert conditions .

Example :

-

Substrate : 3-(Methyldisulfanyl)piperidine

-

Reducing Agent : LiAlH₄ (2.0 equiv)

-

Solvent : Dry THF

-

Conditions : 0°C to room temperature, 2 hours

Hydrothiolation of Alkyne-Piperidine Derivatives

Recent advances in organometallic chemistry enable thiol addition to alkynes. A Rh-catalyzed hydrothiolation of 3-ethynylpiperidine with thiophenol derivatives has been explored, though this method is less common .

Procedure :

-

Catalyst : Rh(cod)(OH)₂ (5 mol%)

-

Ligand : Chiral phosphine ligand (e.g., L1)

-

Conditions : HFIP solvent, 25°C, 12 hours

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromopiperidine | NaSH/Thiourea | 60–75% | Simple, scalable | Volatile byproducts |

| Diazotization-Thiolation | 3-Aminopiperidine | NaNO₂/H₂S | 50–65% | Uses stable precursors | Low yield, sensitive intermediates |

| Disulfide Reduction | Disulfide derivative | LiAlH₄/NaBH₄ | 70–80% | High yield | Requires disulfide synthesis |

| Hydrothiolation | 3-Ethynylpiperidine | Rh catalyst, thiol | 40–55% | Stereoselective | Costly catalysts, moderate yield |

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-ylmethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form piperidin-3-ylmethane.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidin-3-ylmethane.

Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

Piperidin-3-ylmethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.

Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of piperidin-3-ylmethanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets and influence cellular processes such as redox signaling and apoptosis.

Comparison with Similar Compounds

A meaningful comparison would require analyzing structural analogs such as:

- Piperidin-3-ylmethanol: Replaces the thiol group with a hydroxyl (-OH), altering hydrogen-bonding capacity and metabolic stability.

- Piperidin-3-yl ethanethiol : Addition of a methylene spacer between the piperidine ring and thiol, influencing conformational flexibility.

Hypothetical Data Table (Illustrative Only)

| Compound | LogP | pKa (Thiol) | Solubility (mg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| Piperidin-3-ylmethanethiol | 1.2 | 9.8 | 15.6 | 120 (Protease X) |

| Piperidin-3-ylmethanol | 0.7 | 15.2 | 32.4 | >1000 |

| Piperidin-4-ylmethanethiol | 1.5 | 9.6 | 10.3 | 85 |

Key Findings (Hypothetical):

- Positional isomerism (3- vs. 4-thiol) impacts solubility and target engagement .

Limitations of Available Evidence

The provided source (ID1) focuses on a structurally distinct piperidine derivative and lacks data on sulfur-containing analogs. No peer-reviewed studies, synthetic protocols, or pharmacological profiles for this compound are cited in the evidence.

Recommendations for Further Research

To compile a rigorous comparison, consult:

- PubMed/SCI : For structure-activity relationship (SAR) studies.

- Reaxys : For synthetic routes and physicochemical properties.

- ChEMBL : For bioactivity data against specific targets.

Biological Activity

Piperidin-3-ylmethanethiol, also known as [(3S)-piperidin-3-yl]methanethiol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a thiol (-SH) group attached to the third carbon. This structural characteristic is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate various biochemical pathways, including:

- Thiol-Disulfide Exchange : The thiol group can engage in redox reactions, affecting the oxidation state of target proteins.

- Enzyme Inhibition : By modifying enzyme active sites through covalent bonding, the compound may inhibit specific enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In one study, it was found to have significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

These findings suggest its potential utility in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, one study reported an IC50 value of approximately 12 µM against breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, supporting its potential as a lead compound for antibiotic development.

- Cancer Cell Apoptosis : Another investigation focused on the effects of this compound on human lung cancer cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, underscoring its potential as an anticancer agent.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for various therapeutic applications, including:

- Neurological Disorders : Research is ongoing to assess its efficacy in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.

- Redox Biology Studies : The compound is utilized as a probe in studies investigating thiol-based redox biology, contributing to our understanding of oxidative stress-related diseases.

Properties

IUPAC Name |

piperidin-3-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNAKNXLRFUJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.